molecular formula C19H28FN3O3 B5649586 (4S)-4-(acetylamino)-N,N-diethyl-1-(3-fluoro-4-methoxybenzyl)-L-prolinamide

(4S)-4-(acetylamino)-N,N-diethyl-1-(3-fluoro-4-methoxybenzyl)-L-prolinamide

Cat. No. B5649586
M. Wt: 365.4 g/mol
InChI Key: OQCWQVOZRBEPCV-RDJZCZTQSA-N
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Description

Synthesis Analysis

The synthesis of related prolinamide derivatives often involves multi-step organic reactions, starting from basic amino acids such as L-proline. For example, L-prolinamides can be prepared from L-proline and simple aliphatic and aromatic amines, and have been found to catalyze direct aldol reactions with moderate to high enantioselectivities (PNAS, 2004). These methodologies highlight the versatility of prolinamide frameworks for synthesizing complex molecules, including derivatives similar to the molecule of interest.

Molecular Structure Analysis

The molecular structure of prolinamide derivatives, including the molecule , is crucial for their reactivity and interaction with other molecules. Studies on similar compounds, such as the crystal structures of N-acetyl-L-prolinamide, provide insights into their conformational behaviors. These molecules crystallize in orthorhombic space groups with hydrogen-bond systems extending in all directions, which could imply similar structural characteristics for "(4S)-4-(acetylamino)-N,N-diethyl-1-(3-fluoro-4-methoxybenzyl)-L-prolinamide" (Biopolymers, 1976).

Chemical Reactions and Properties

Prolinamide derivatives participate in various chemical reactions, particularly as catalysts in enantioselective aldol reactions, demonstrating their utility in organic synthesis. The presence of functional groups such as acetylamino and methoxybenzyl in the molecule's structure could influence its reactivity, making it a candidate for similar catalytic processes (PNAS, 2004).

Physical Properties Analysis

The physical properties of such complex molecules are determined by their molecular structure and the nature of their functional groups. While specific details on the molecule are not readily available, related compounds exhibit characteristics such as crystallinity, solubility, and thermal stability that can be inferred from their structural analogs (Biopolymers, 1976).

Chemical Properties Analysis

The chemical properties of "(4S)-4-(acetylamino)-N,N-diethyl-1-(3-fluoro-4-methoxybenzyl)-L-prolinamide" can be anticipated based on its functional groups and molecular framework. Its acetylamino and methoxybenzyl groups suggest potential reactivity towards nucleophilic substitution, amidation, and possibly interactions with biomolecules, given the biological activity observed in related prolinamide derivatives (PNAS, 2004).

properties

IUPAC Name

(2S,4S)-4-acetamido-N,N-diethyl-1-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28FN3O3/c1-5-22(6-2)19(25)17-10-15(21-13(3)24)12-23(17)11-14-7-8-18(26-4)16(20)9-14/h7-9,15,17H,5-6,10-12H2,1-4H3,(H,21,24)/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWQVOZRBEPCV-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC(CN1CC2=CC(=C(C=C2)OC)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1C[C@@H](CN1CC2=CC(=C(C=C2)OC)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(acetylamino)-N,N-diethyl-1-(3-fluoro-4-methoxybenzyl)-L-prolinamide

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